5,6-Orthoquinone Primaquine Dihydrobromide
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Overview
Description
5,6-Orthoquinone Primaquine Dihydrobromide is a derivative of primaquine, an antimalarial agent. This compound is known for its role as an active metabolite of primaquine, which is used in the treatment and prevention of malaria. The compound is characterized by its quinone structure, which is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Orthoquinone Primaquine Dihydrobromide involves the oxidation of primaquine. Primaquine is metabolized by the enzyme cytochrome P450 2D6 (CYP2D6) to form 5-hydroxyprimaquine, which is then further oxidized to form 5,6-Orthoquinone Primaquine . This process can be carried out in vitro using chemical oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5,6-Orthoquinone Primaquine Dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other quinone derivatives.
Reduction: It can be reduced back to its hydroquinone form.
Substitution: The quinone structure allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities and properties .
Scientific Research Applications
5,6-Orthoquinone Primaquine Dihydrobromide has several scientific research applications:
Chemistry: Used as a model compound to study redox reactions and quinone chemistry.
Biology: Investigated for its role in oxidative stress and redox biology.
Mechanism of Action
The mechanism of action of 5,6-Orthoquinone Primaquine Dihydrobromide involves its redox cycling ability. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress is believed to be responsible for its antimalarial activity as well as its potential toxicity . The primary molecular targets include erythrocytes, where the compound induces hemolysis in G6PD deficient individuals .
Comparison with Similar Compounds
Similar Compounds
Primaquine: The parent compound, used as an antimalarial agent.
5-Hydroxyprimaquine: An intermediate metabolite in the formation of 5,6-Orthoquinone Primaquine.
8-Aminoquinoline: A related compound with similar antimalarial properties.
Uniqueness
5,6-Orthoquinone Primaquine Dihydrobromide is unique due to its specific quinone structure, which imparts distinct redox properties and biological activities. Its ability to generate ROS and induce oxidative stress sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H19Br2N3O2 |
---|---|
Molecular Weight |
421.13 g/mol |
IUPAC Name |
8-(5-aminopentan-2-ylamino)quinoline-5,6-dione;dihydrobromide |
InChI |
InChI=1S/C14H17N3O2.2BrH/c1-9(4-2-6-15)17-11-8-12(18)14(19)10-5-3-7-16-13(10)11;;/h3,5,7-9,17H,2,4,6,15H2,1H3;2*1H |
InChI Key |
HAVLKPWGTIKRNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN)NC1=CC(=O)C(=O)C2=C1N=CC=C2.Br.Br |
Origin of Product |
United States |
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